1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
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Overview
Description
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a benzofuran core, a pyrazole moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
The pyrazole moiety is synthesized separately, often through the condensation of hydrazines with 1,3-diketones or β-keto esters. The piperidine ring is then introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with piperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and automated reaction systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The pyrazole moiety can bind to metal ions, affecting their biological functions. The piperidine ring enhances the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-imidazol-1-yl)methyl]piperidine
- 1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-triazol-1-yl)methyl]piperidine
Uniqueness
1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is unique due to the presence of the pyrazole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-5-2-4-15-12-17(25-18(15)16)19(23)21-10-6-14(7-11-21)13-22-9-3-8-20-22/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNOQCPIOJALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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